molecular formula C17H13Cl2F3N2O2S B2414973 2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-{[3-(trifluoromethyl)benzyl]sulfanyl}acrylamide CAS No. 337922-07-3

2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-{[3-(trifluoromethyl)benzyl]sulfanyl}acrylamide

Cat. No.: B2414973
CAS No.: 337922-07-3
M. Wt: 437.26
InChI Key: XMJDMEHYGWCLTO-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-{[3-(trifluoromethyl)benzyl]sulfanyl}acrylamide is a useful research compound. Its molecular formula is C17H13Cl2F3N2O2S and its molecular weight is 437.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Utilization in Chemical Studies

  • Synthesis Techniques : Research has shown various methods of synthesizing compounds similar to 2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-{[3-(trifluoromethyl)benzyl]sulfanyl}acrylamide. For instance, Learmonth, Proctor, and Scopes (1997) discuss the synthesis of related compounds through the reaction of dichloro-dihydronaphthalen-2(1H)-one pyrrolidine enamine with acrylamide, leading to the formation of hexahydrobenzoquinolin-3-ones (Learmonth, Proctor, & Scopes, 1997).

Applications in Organic Chemistry

  • Chemical Transformations : Nedolya, Tarasova, Albanov, and Trofimov (2015) demonstrated that certain dihydropyridines, similar in structure to the compound , can become aromatic under specific conditions, highlighting the flexibility of these compounds in chemical transformations (Nedolya, Tarasova, Albanov, & Trofimov, 2015).
  • Catalysis and Reaction Mechanisms : Mikušek et al. (2016) explored the use of N-protected β-propargylamino acrylic esters, related to the compound of interest, in gold(I)-catalyzed cyclization, revealing insights into substrate control in catalytic reactions (Mikušek et al., 2016).

Development of Heterocyclic Compounds

  • Heterocyclic Syntheses : Kandeel, El-Ghamry, and Abd-El-Rahman (1997) utilized acrylamides in the synthesis of new heterocyclic compounds with potential biological activities, indicating the utility of compounds like this compound in developing pharmacologically active molecules (Kandeel, El-Ghamry, & Abd-El-Rahman, 1997).

Properties

IUPAC Name

(Z)-2,3-dichloro-N-(6-methoxypyridin-3-yl)-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2F3N2O2S/c1-26-13-6-5-12(8-23-13)24-16(25)14(18)15(19)27-9-10-3-2-4-11(7-10)17(20,21)22/h2-8H,9H2,1H3,(H,24,25)/b15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJDMEHYGWCLTO-CCEZHUSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C(=C(SCC2=CC(=CC=C2)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=C(C=C1)NC(=O)/C(=C(\SCC2=CC(=CC=C2)C(F)(F)F)/Cl)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.